molecular formula C9H7Cl3N2O4 B5822756 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide

2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5822756
M. Wt: 313.5 g/mol
InChI Key: VFSMLGUQNZEOFH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7Cl3N2O4. This compound is characterized by the presence of three chlorine atoms, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-methoxy-5-nitroaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Reduction Reactions: The major product is 2,2,2-trichloro-N-(2-methoxy-5-aminophenyl)acetamide.

    Hydrolysis: The major product is 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetic acid.

Scientific Research Applications

2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(2-methoxy-5-aminophenyl)acetamide
  • 2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetic acid
  • N-(2-methoxy-5-nitrophenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both electron-withdrawing groups (nitro and chlorine) and an electron-donating group (methoxy) on the phenyl ring. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for various research applications .

Properties

IUPAC Name

2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMLGUQNZEOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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